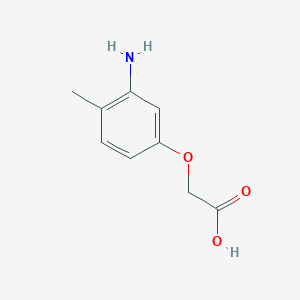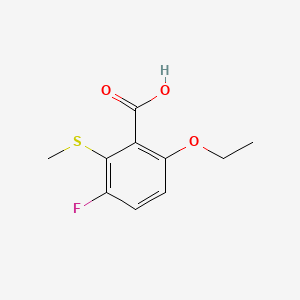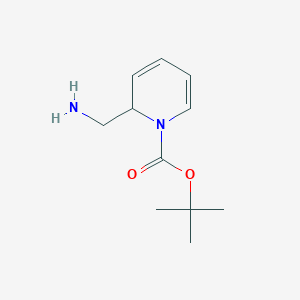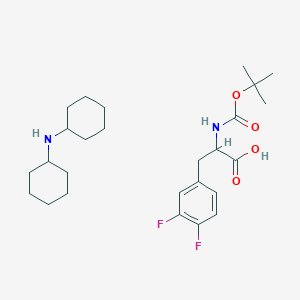
1-(2-Bromo-6-fluoro-4-methylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromo-6-fluoro-4-methylphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and methyl groups on the phenyl ring
Vorbereitungsmethoden
The synthesis of 1-(2-Bromo-6-fluoro-4-methylphenyl)ethanone typically involves the bromination of 1-(2-fluoro-4-methylphenyl)ethanone. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions .
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
1-(2-Bromo-6-fluoro-4-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromo-6-fluoro-4-methylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(2-Bromo-6-fluoro-4-methylphenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can form halogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The carbonyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromo-6-fluoro-4-methylphenyl)ethanone can be compared with other similar compounds, such as:
1-(2-Bromo-4-fluoro-6-methylphenyl)ethanone: Similar structure but different positions of substituents, leading to different chemical properties and reactivity.
2-Bromo-1-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of a fluorine atom, resulting in different electronic and steric effects.
2-Bromo-1-(4-methylphenyl)ethanone:
Eigenschaften
Molekularformel |
C9H8BrFO |
|---|---|
Molekulargewicht |
231.06 g/mol |
IUPAC-Name |
1-(2-bromo-6-fluoro-4-methylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrFO/c1-5-3-7(10)9(6(2)12)8(11)4-5/h3-4H,1-2H3 |
InChI-Schlüssel |
GLTLELFUCTUJLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)Br)C(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-pyridin-2-ylacetamide](/img/structure/B14773223.png)



![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1h-indol-3-ylacrylic acid](/img/structure/B14773244.png)
![5-Phenylethynyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B14773245.png)



![2-piperidin-4-yl-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazol-3-one](/img/structure/B14773279.png)
![benzyl N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14773289.png)
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B14773295.png)
![tert-butyl N-[1-(N-benzyloxycarbonylcarbamimidoyl)-2-oxo-3-piperidyl]carbamate](/img/structure/B14773296.png)

